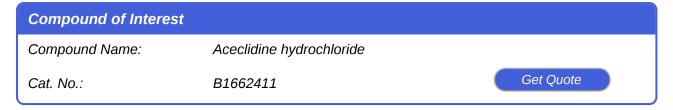


Aceclidine Hydrochloride (CAS 6109-70-2): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Aceclidine Hydrochloride** (CAS 6109-70-2), a non-selective muscarinic acetylcholine receptor partial agonist. This document consolidates critical data on its chemical identification, physicochemical properties, pharmacological action, and detailed experimental protocols for its synthesis and analysis.

Chemical Identification and Properties

Aceclidine hydrochloride is the hydrochloride salt of aceclidine, a tertiary amine and an ester of quinuclidinol. It is also known by its alternate names, 3-Acetoxyquinuclidine hydrochloride and 1-Azabicyclo[2.2.2]oct-3-yl acetate hydrochloride.[1]

Table 1: Chemical and Physical Properties of Aceclidine Hydrochloride



Property	Value	Reference
CAS Number	6109-70-2	[1]
Molecular Formula	C9H15NO2 · HCl	[1]
Molecular Weight	205.68 g/mol	[1]
Appearance	White to off-white or tan powder/crystalline solid	
Melting Point	166 °C	
Solubility	H₂O: ≥15 mg/mL at ~60 °C	
Storage Temperature	-20°C	

Pharmacology and Mechanism of Action

Aceclidine is a parasympathomimetic drug that functions as a non-selective partial agonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic application is in ophthalmology for the treatment of glaucoma and, more recently, presbyopia. By stimulating muscarinic receptors in the eye, aceclidine causes constriction of the pupil (miosis), which increases the outflow of aqueous humor and consequently reduces intraocular pressure.

Signaling Pathways

Aceclidine exerts its effects by binding to all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). The downstream signaling cascade is dependent on the G-protein to which the receptor subtype is coupled.

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by aceclidine, the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.



M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of these
receptors by aceclidine leads to the inhibition of adenylyl cyclase, which results in a
decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagrams illustrate these signaling pathways.



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Gq/11 Protein-Coupled Signaling Pathway for Aceclidine.



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Gi/o Protein-Coupled Signaling Pathway for Aceclidine.

Experimental Protocols Synthesis of Aceclidine Hydrochloride

The synthesis of **aceclidine hydrochloride** is a multi-step process that begins with the formation of the key intermediate, 3-quinuclidinone hydrochloride, from piperidine-4-carboxylic acid. This intermediate is then reduced to 3-quinuclidinol, which is subsequently acetylated to yield aceclidine. The final step involves the formation of the hydrochloride salt.

Step 1: Synthesis of 3-Quinuclidinone Hydrochloride

This procedure follows an improved method for the synthesis of 3-quinuclidinone hydrochloride from piperidine-4-carboxylic acid.



- Reaction 1: Esterification of Piperidine-4-carboxylic acid. Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to produce ethyl piperidine-4-carboxylate.
- Reaction 2: N-alkylation. The resulting ester is condensed with methyl chloroacetate in the presence of a base such as sodium carbonate to yield ethyl 1-(2-methoxy-2oxoethyl)piperidine-4-carboxylate.
- Reaction 3: Dieckmann condensation, hydrolysis, and decarboxylation. A one-pot
 Dieckmann reaction of the diester using a strong base like potassium tert-butoxide, followed
 by acidic hydrolysis and decarboxylation, affords 3-quinuclidinone hydrochloride.

Step 2: Reduction of 3-Quinuclidinone to 3-Quinuclidinol

- 3-Quinuclidinone hydrochloride is dissolved in water and catalytically hydrogenated using a platinum oxide catalyst at room temperature under pressure.
- Alternatively, reduction can be achieved using sodium borohydride in an aqueous solution.
- The resulting 3-quinuclidinol is then extracted from the basified reaction mixture with an organic solvent like benzene and purified by recrystallization or sublimation.[2]

Step 3: Acetylation of 3-Quinuclidinol to Aceclidine

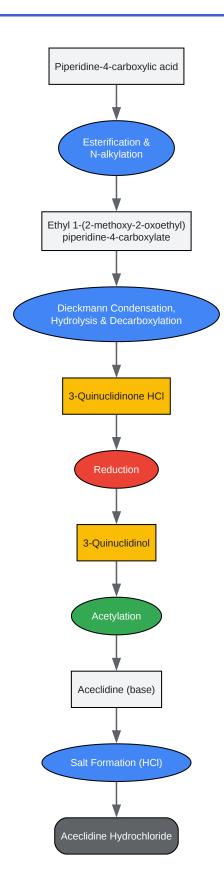
 3-Quinuclidinol is reacted with acetic anhydride, typically under reflux conditions, to form aceclidine.[1]

Step 4: Formation of Aceclidine Hydrochloride

- The crude aceclidine base is dissolved in a suitable organic solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid (e.g., in ethanol or ether) to precipitate aceclidine hydrochloride.
- The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

The following diagram outlines the general synthetic workflow.





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Synthetic Workflow for Aceclidine Hydrochloride.



High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating reverse-phase HPLC method can be used for the quantitative analysis of **aceclidine hydrochloride** and the determination of its purity. The following is a representative protocol.

Table 2: HPLC Method Parameters for Aceclidine Hydrochloride Analysis

Parameter	Specification	
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)	
Mobile Phase	A mixture of acetonitrile and a buffer (e.g., phosphate or triethylamine-phosphoric acid buffer, pH adjusted to ~3) in an isocratic elution. A common starting ratio is 20:80 (v/v) acetonitrile:buffer.	
Flow Rate	1.0 mL/min	
Detection	UV spectrophotometer at 230 nm	
Column Temperature	25-30°C	
Injection Volume	20 μL	
Sample Preparation	Accurately weigh and dissolve the aceclidine hydrochloride sample in the mobile phase or a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.	

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

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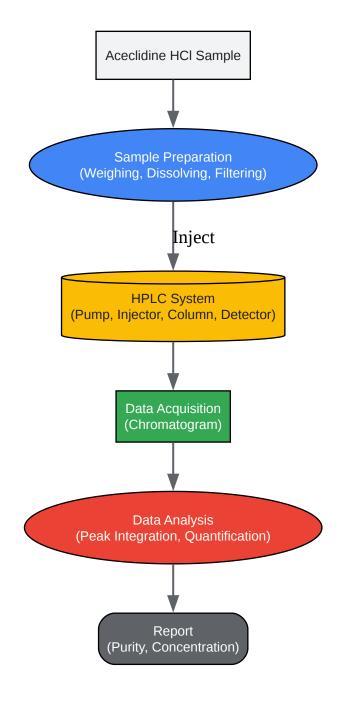




- Specificity: The ability to assess the analyte unequivocally in the presence of components
 that may be expected to be present, such as impurities, degradation products, and matrix
 components. This is often demonstrated through forced degradation studies (acid, base,
 oxidation, thermal, and photolytic stress).
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
- Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates a typical analytical workflow for HPLC analysis.





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